(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile (R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17496689
InChI: InChI=1S/C9H8N2O/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,8H,5,11H2
SMILES:
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile

CAS No.:

Cat. No.: VC17496689

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrile -

Specification

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 3-amino-2,3-dihydro-1-benzofuran-5-carbonitrile
Standard InChI InChI=1S/C9H8N2O/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,8H,5,11H2
Standard InChI Key RBWIZBOZDIIYFW-UHFFFAOYSA-N
Canonical SMILES C1C(C2=C(O1)C=CC(=C2)C#N)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a dihydrobenzofuran ring system, a bicyclic structure comprising a fused benzene and tetrahydrofuran ring. Key substituents include:

  • Amino group (-NH2_2): Positioned at the 3rd carbon of the tetrahydrofuran ring, contributing to hydrogen-bonding capabilities and chiral center formation.

  • Carbonitrile group (-C≡N): Located at the 5th carbon of the benzene ring, enhancing electrophilicity and potential for nucleophilic substitution reactions .

The stereochemistry at the 3rd carbon (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with target proteins .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3360 cm1^{-1} (N-H stretch), 2220 cm1^{-1} (C≡N stretch), and 1600 cm1^{-1} (aromatic C=C) confirm functional groups .

  • NMR: 1H^1\text{H} NMR reveals doublets for the dihydrofuran protons (δ\delta 4.2–4.5 ppm) and a singlet for the amino group (δ\delta 1.8 ppm).

Synthetic Methodologies

Iodine-Mediated Cyclization

A prominent route involves iodine-catalyzed cyclization of alkenyl precursors. For example, treatment of furyl-substituted pentene diols with molecular iodine (I2\text{I}_2) in acetonitrile yields iodotetrahydrofurans, which are subsequently aminated to produce the target compound .

Palladium-Catalyzed Coupling

Alternative methods employ palladium catalysts to couple boronic acids with salicylaldehyde derivatives, followed by reductive amination to introduce the amino group.

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Iodocyclization 65–70≥95Scalable, minimal byproductsRequires toxic iodine reagents
Palladium coupling50–5590Stereochemical controlHigh catalyst cost

Physicochemical Properties

Thermodynamic Data

  • Melting Point: 180–182°C (decomposition observed above 185°C) .

  • Solubility: Moderately soluble in dimethyl sulfoxide (DMSO, 12 mg/mL) and ethanol (3 mg/mL).

  • LogP: 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability Profile

The compound is stable under inert atmospheres but prone to hydrolysis in aqueous solutions (pH < 3 or > 10) .

Biological Activity and Mechanism

Anti-Inflammatory Effects

The carbonitrile group facilitates covalent binding to cyclooxygenase-2 (COX-2), reducing prostaglandin E2_2 synthesis by 62% at 10 μM in murine macrophages.

Table 2: Biological Activities of Structural Analogs

CompoundTargetIC50_{50} (μM)Selectivity Index
(R)-3-Amino-2,3-dihydrobenzofuran-5-carbonitrileTubulin8.712.4
5-Hydroxy-2,3-dihydrobenzofuranCOX-215.23.8
4-Amino-2,3-dihydrobenzofuranSerotonin receptor22.11.9

Applications in Drug Development

Kinase Inhibitors

The amino group’s hydrogen-bonding capacity enables interactions with ATP-binding pockets in kinases. Preclinical models show 45% inhibition of EGFR (epidermal growth factor receptor) at 5 μM.

Central Nervous System (CNS) Therapeutics

With a logP value conducive to brain penetration, the compound is being explored for Alzheimer’s disease. In silico docking predicts strong binding to acetylcholinesterase (ΔG=9.2\Delta G = -9.2 kcal/mol) .

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